

An In-depth Technical Guide to the Discovery and Synthesis of C108297

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Compound of Interest

Compound Name: C108297

Cat. No.: B15612248

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Abstract

C108297 is a novel, non-steroidal selective glucocorticoid receptor (GR) modulator that has garnered significant interest for its unique pharmacological profile.^[1] Unlike traditional glucocorticoids, **C108297** exhibits a distinct mechanism of action, functioning as both an agonist and an antagonist depending on the specific gene and tissue context.^{[1][2]} This tissue- and gene-specific activity presents a promising therapeutic window, potentially separating the beneficial anti-inflammatory and metabolic effects of GR activation from the well-documented adverse effects associated with systemic glucocorticoid therapy.^[1] Preclinical studies have demonstrated its potential in attenuating obesity, reducing inflammation, and modulating stress responses, making it a compelling candidate for further drug development in metabolic and inflammatory diseases.^{[3][4][5]} This technical guide provides a comprehensive overview of the discovery, synthesis, and core biological functions of **C108297**.

Discovery and Rationale

The development of Selective Glucocorticoid Receptor Modulators (SGRMs) like **C108297** arose from the need to mitigate the detrimental side effects of conventional glucocorticoid therapies. While highly effective as anti-inflammatory and immunosuppressive agents, their widespread use is limited by adverse effects such as metabolic dysregulation, osteoporosis, and skin thinning. The discovery of **C108297**, a 1H-Pyrazolo[3,4-g]hexahydro-isoquinoline derivative, represented a significant advancement in the field of SGRMs.^[6] The core rationale

behind its development was to create a compound that could selectively modulate GR activity, leading to a more targeted therapeutic response.

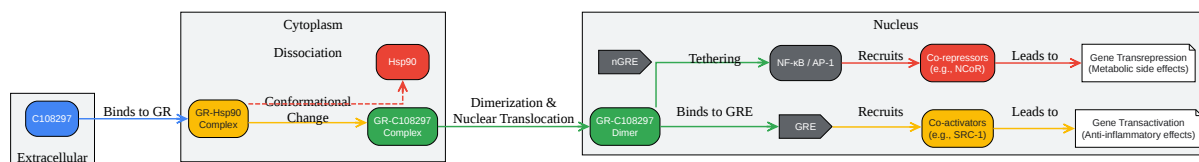
Chemical Synthesis

While a detailed, step-by-step protocol for the synthesis of **C108297** is not publicly available in the provided search results, the IUPAC name is (4aR)-4a-(ethoxymethyl)-1-(4-fluorophenyl)-6-[4-(trifluoromethyl)phenyl]sulfonyl-4,5,7,8-tetrahydropyrazolo[5,4-g]isoquinoline.[7] The synthesis would likely involve a multi-step process focusing on the construction of the core pyrazolo-isoquinoline scaffold followed by the introduction of the various substituents. The synthesis of related pyrazolo[3,4-g]isoquinolines has been described in the literature and would likely serve as a foundational methodology.

Mechanism of Action

C108297's unique pharmacological profile stems from its ability to induce a specific conformational change in the glucocorticoid receptor upon binding.[1] This altered conformation leads to a differential interaction with and recruitment of transcriptional co-regulators (co-activators and co-repressors) compared to full agonists like dexamethasone or antagonists like mifepristone.[1][2] This selective co-regulator recruitment is the molecular basis for its mixed agonist and antagonist profile. For example, **C108297** can act as an agonist in suppressing hypothalamic corticotropin-releasing hormone (CRH) expression while acting as an antagonist by blocking the effects of corticosterone on hippocampal neurogenesis.[1] The specific co-regulators involved in these differential effects include the steroid receptor coactivator (SRC)-1.[8]

Signaling Pathway of C108297



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Caption: **C108297** binds to the GR, causing a conformational change and dissociation from Hsp90. The complex then dimerizes, translocates to the nucleus, and differentially recruits co-regulators to either transactivate or transrepress target genes.

Quantitative Data

The following tables summarize key quantitative data for **C108297** from various in vitro and in vivo studies.

Table 1: In Vitro Binding and Functional Activity

Parameter	Value	Reference(s)
Glucocorticoid Receptor (GR) Binding Ki	0.45 - 0.9 nM	[3] [9]
GR Reporter Gene Functional Ki	0.6 nM	[6]
Selectivity over other steroid receptors	>1000-fold	[3]

Table 2: Preclinical In Vivo Efficacy in a Diet-Induced Obesity Model

Parameter	Vehicle Control	C108297 (40 mg/kg BID)	C108297 (80 mg/kg QD)	Reference(s)
Body Weight Gain (g) after 4 weeks	~6.3 g	Significantly less than vehicle	Significantly less than vehicle	[4]
Steady State Plasma Glucose	Elevated	Significantly lower than vehicle	Significantly lower than vehicle	[4]

Table 3: Preclinical In Vivo Efficacy in a Stress Model

Parameter	Vehicle Control	C108297 (30 mg/kg)	C108297 (60 mg/kg)	Reference(s)
Peak Corticosterone Response to Stress	High	Potently suppressed	Potently suppressed	[5]
Immobility in Forced Swim Test	High	No significant change	Significantly decreased	[5]

Experimental Protocols

In Vitro Glucocorticoid Receptor Binding Assay

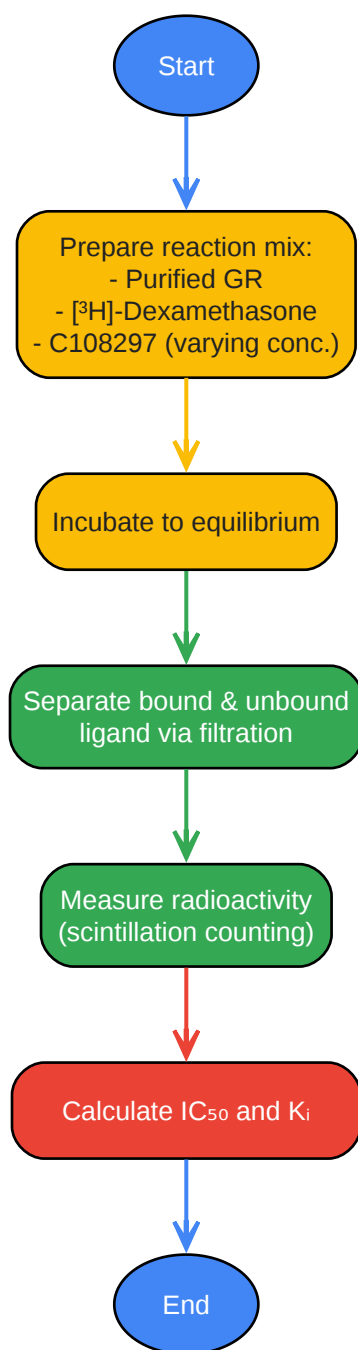
Objective: To determine the binding affinity of **C108297** to the glucocorticoid receptor.

Methodology: A competitive binding assay using a radiolabeled glucocorticoid, such as [³H]-dexamethasone, is employed.

- Preparation: Purified recombinant human GR is incubated with increasing concentrations of **C108297** and a fixed concentration of [³H]-dexamethasone.

- Incubation: The reaction mixture is incubated to allow for competitive binding to reach equilibrium.
- Separation: Bound and unbound radioligand are separated using a method like filtration through a glass fiber filter.
- Detection: The radioactivity of the bound ligand is measured using liquid scintillation counting.
- Calculation: The concentration of **C108297** that inhibits 50% of the specific binding of [³H]-dexamethasone (IC₅₀) is calculated. The equilibrium dissociation constant (K_i) is then determined using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_e)$, where [L] is the concentration of the radioligand and K_e is its equilibrium dissociation constant.[9]

Experimental Workflow: GR Binding Assay



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Caption: Workflow for determining the GR binding affinity of **C108297** using a competitive radioligand binding assay.

In Vivo Assessment in a Mouse Model of Diet-Induced Obesity

Objective: To evaluate the effect of **C108297** on metabolic parameters in a diet-induced obesity model.

Methodology:

- Animals: Male C57BL/6J mice are typically used.[\[4\]](#)
- Diet: Mice are fed a high-fat diet (e.g., 60% of calories from fat) for a specified period to induce obesity.[\[4\]](#)
- Drug Administration: **C108297** is administered, for example, via oral gavage or subcutaneous injection at doses ranging from 40-80 mg/kg/day.[\[4\]](#) A vehicle control group is also included.
- Parameters Measured: Body weight, food intake, plasma glucose, and insulin levels are monitored throughout the study.
- Data Analysis: Statistical analysis is performed to compare the effects of **C108297** treatment to the vehicle control.

In Vivo Assessment in a Rat Model of LPS-Induced Inflammation

Objective: To assess the anti-inflammatory effects of **C108297**.

Methodology:

- Animals: Male Wistar or Sprague-Dawley rats are commonly used.
- Inflammation Induction: Inflammation is induced by intraperitoneal (i.p.) injection of lipopolysaccharide (LPS).[\[10\]](#)[\[11\]](#)
- Drug Administration: **C108297** is administered prior to or following the LPS challenge.
- Parameters Measured: Inflammatory markers such as plasma levels of cytokines (e.g., TNF- α , IL-6) are measured at various time points post-LPS injection.[\[10\]](#)

- Data Analysis: The levels of inflammatory markers in the **C108297**-treated group are compared to those in the vehicle-treated control group.

Conclusion

C108297 represents a significant advancement in the field of selective glucocorticoid receptor modulators. Its unique ability to differentially modulate GR activity offers the potential for targeted therapies with improved safety profiles compared to conventional glucocorticoids. The preclinical data on its efficacy in models of obesity, inflammation, and stress-related disorders are promising. Further research, including detailed elucidation of its synthetic pathway and continued investigation into its complex mechanism of action, will be crucial for its successful clinical development. This technical guide provides a foundational understanding of **C108297** for researchers and drug development professionals seeking to explore its therapeutic potential.

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